molecular formula C22H19ClIN5O2 B12757448 3-(4-Chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide CAS No. 89568-31-0

3-(4-Chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide

Cat. No.: B12757448
CAS No.: 89568-31-0
M. Wt: 547.8 g/mol
InChI Key: ZYWUYGSBCLKPMG-UHFFFAOYSA-N
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Description

“2H-Tetrazolium, 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-, iodide” is a complex organic compound that belongs to the tetrazolium family. Tetrazolium compounds are widely known for their applications in biological assays, particularly in measuring cell viability and proliferation. The presence of various functional groups such as chlorophenyl, dimethylamino, and hydroxybenzoyl makes this compound unique and potentially useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-Tetrazolium, 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-, iodide” typically involves multi-step organic reactions. The process may start with the preparation of the tetrazolium core, followed by the introduction of the chlorophenyl, dimethylamino, and hydroxybenzoyl groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, amines, and benzoyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl group.

    Reduction: Reduction reactions may target the tetrazolium core, converting it to formazan derivatives.

    Substitution: The chlorophenyl and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent in various organic synthesis reactions, particularly in the preparation of complex molecules.

Biology

In biological research, tetrazolium compounds are commonly used in cell viability assays. The compound may be reduced by cellular enzymes to form colored formazan products, which can be quantified to assess cell health.

Medicine

Industry

In industrial applications, the compound may be used in the development of new materials, sensors, and other technologies.

Mechanism of Action

The mechanism of action of this compound involves its interaction with cellular components, leading to the reduction of the tetrazolium core to formazan. This process is mediated by cellular enzymes such as dehydrogenases. The molecular targets include various redox-active sites within cells, and the pathways involved are related to cellular respiration and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Tetrazolium, 3-(4-chlorophenyl)-5-(4-methylphenyl)-2-(2-hydroxybenzoyl)-, iodide
  • 2H-Tetrazolium, 3-(4-bromophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-, iodide

Uniqueness

The uniqueness of “2H-Tetrazolium, 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-, iodide” lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group, for example, may enhance its solubility and reactivity compared to similar compounds.

Properties

CAS No.

89568-31-0

Molecular Formula

C22H19ClIN5O2

Molecular Weight

547.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-5-[4-(dimethylamino)phenyl]tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide

InChI

InChI=1S/C22H18ClN5O2.HI/c1-26(2)17-11-7-15(8-12-17)21-24-27(18-13-9-16(23)10-14-18)28(25-21)22(30)19-5-3-4-6-20(19)29;/h3-14H,1-2H3;1H

InChI Key

ZYWUYGSBCLKPMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4O.[I-]

Origin of Product

United States

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